molecular formula C16H21NO2 B4931138 1-(1-butyl-5-methoxy-2-methyl-1H-indol-3-yl)ethanone

1-(1-butyl-5-methoxy-2-methyl-1H-indol-3-yl)ethanone

Cat. No. B4931138
M. Wt: 259.34 g/mol
InChI Key: WLTIADNGZPNUBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-butyl-5-methoxy-2-methyl-1H-indol-3-yl)ethanone, commonly known as BME, is a synthetic compound that belongs to the indole family. It is a designer drug and a member of the cathinone class of drugs. BME's chemical structure is similar to that of other designer drugs, such as MDPV and methylone. BME has been used as a recreational drug due to its euphoric and stimulant effects. However, in recent years, researchers have been studying BME's potential therapeutic applications.

Mechanism of Action

BME acts as a reuptake inhibitor of dopamine and serotonin, which are neurotransmitters that play a crucial role in regulating mood, motivation, and reward. By inhibiting the reuptake of these neurotransmitters, BME increases their levels in the brain, leading to an increase in feelings of euphoria and stimulation.
Biochemical and Physiological Effects:
BME has been shown to produce a range of biochemical and physiological effects in the body. These effects include increased heart rate, blood pressure, and body temperature. BME also increases the release of dopamine and serotonin in the brain, leading to feelings of euphoria and stimulation.

Advantages and Limitations for Lab Experiments

One advantage of using BME in lab experiments is its ability to selectively target dopamine and serotonin reuptake, making it a useful tool for studying the role of these neurotransmitters in the brain. However, BME's potential for abuse and its effects on the cardiovascular system make it a challenging compound to work with.

Future Directions

There are several potential future directions for research on BME. One area of interest is its potential use in treating mental health conditions such as depression and anxiety. Researchers are also exploring the use of BME in developing new treatments for addiction and substance abuse. Further studies are needed to fully understand the mechanisms of action and potential therapeutic applications of BME.

Synthesis Methods

BME is synthesized in a laboratory using various chemical reactions. The most common method involves the reaction of 1-(5-methoxy-2-methyl-1H-indol-3-yl)propan-2-amine with butyryl chloride in the presence of a base. The resulting product is then purified and crystallized to obtain pure BME.

Scientific Research Applications

BME has been the subject of numerous scientific studies due to its potential therapeutic applications. Researchers have investigated BME's effects on the central nervous system, particularly its ability to affect dopamine and serotonin levels. BME has also been studied for its potential use in treating depression, anxiety, and other mental health conditions.

properties

IUPAC Name

1-(1-butyl-5-methoxy-2-methylindol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-5-6-9-17-11(2)16(12(3)18)14-10-13(19-4)7-8-15(14)17/h7-8,10H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTIADNGZPNUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C2=C1C=CC(=C2)OC)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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